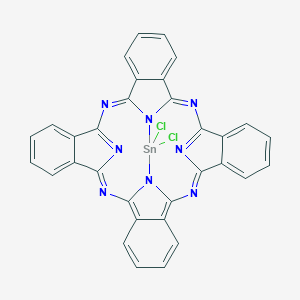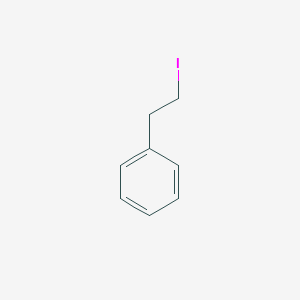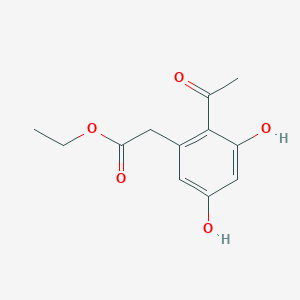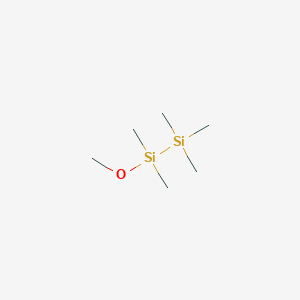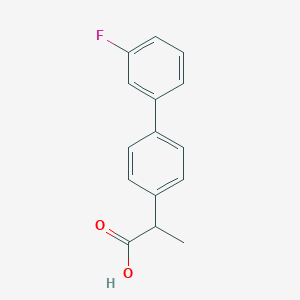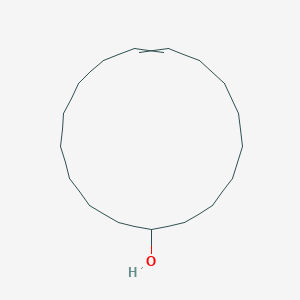
9-Cycloheptadecen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Cycloheptadecen-1-ol, also known as pheromone Z9-17:OH, is an unsaturated alcohol that is commonly found in insects. This pheromone plays a crucial role in the communication and mate selection of several insect species. The chemical structure of 9-Cycloheptadecen-1-ol consists of a cycloheptene ring, a double bond, and a hydroxyl group.
Mecanismo De Acción
The mechanism of action of 9-Cycloheptadecen-1-ol involves the activation of specific receptors in the insect's antennae. When a female insect produces this 9-Cycloheptadecen-1-ol, it is detected by male insects that are attracted to the scent. This 9-Cycloheptadecen-1-ol plays a crucial role in the mate selection of several insect species.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 9-Cycloheptadecen-1-ol have been extensively studied. This 9-Cycloheptadecen-1-ol has been found to have a significant impact on the behavior and communication of several insect species. Additionally, it has been shown to have potential therapeutic effects in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 9-Cycloheptadecen-1-ol in lab experiments has several advantages. It is a well-studied compound that has been extensively characterized. Additionally, it is relatively easy to synthesize and isolate. However, there are also limitations to the use of this 9-Cycloheptadecen-1-ol in lab experiments. For example, the activity of this 9-Cycloheptadecen-1-ol is highly dependent on the species of insect being studied. Additionally, the effects of this 9-Cycloheptadecen-1-ol can be influenced by several environmental factors.
Direcciones Futuras
There are several future directions for the study of 9-Cycloheptadecen-1-ol. One potential area of research is the development of new pest control strategies that are based on this 9-Cycloheptadecen-1-ol. Additionally, the potential therapeutic effects of this 9-Cycloheptadecen-1-ol in the treatment of certain diseases should be further explored. Finally, the study of the mechanism of action of this 9-Cycloheptadecen-1-ol could lead to new insights into the behavior and communication of several insect species.
Conclusion:
In conclusion, 9-Cycloheptadecen-1-ol is a well-studied 9-Cycloheptadecen-1-ol that plays a crucial role in the communication and mate selection of several insect species. The synthesis of this 9-Cycloheptadecen-1-ol is a complex process that requires specialized knowledge and equipment. The use of this 9-Cycloheptadecen-1-ol in scientific research has been extensive and has led to several important discoveries. Finally, there are several future directions for the study of this 9-Cycloheptadecen-1-ol that could lead to new insights into the behavior and communication of several insect species.
Aplicaciones Científicas De Investigación
The use of 9-Cycloheptadecen-1-ol in scientific research has been extensive. This 9-Cycloheptadecen-1-ol has been used to study the behavior and communication of several insect species. It has also been used to develop new pest control strategies that are both effective and environmentally friendly. Additionally, 9-Cycloheptadecen-1-ol has been studied for its potential use in the development of new drugs and therapies.
Propiedades
Número CAS |
17344-59-1 |
|---|---|
Nombre del producto |
9-Cycloheptadecen-1-ol |
Fórmula molecular |
C17H32O |
Peso molecular |
252.4 g/mol |
Nombre IUPAC |
cycloheptadec-9-en-1-ol |
InChI |
InChI=1S/C17H32O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2,17-18H,3-16H2 |
Clave InChI |
QNDMQRZWUGHGHY-UHFFFAOYSA-N |
SMILES |
C1CCCC=CCCCCCCCC(CCC1)O |
SMILES canónico |
C1CCCC=CCCCCCCCC(CCC1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
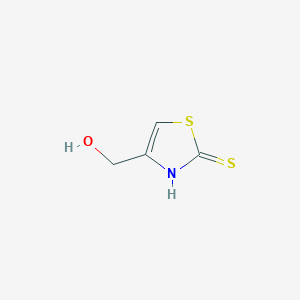
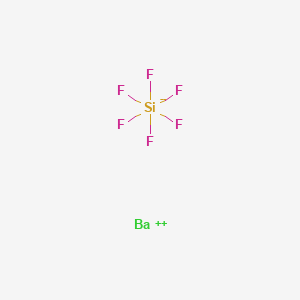
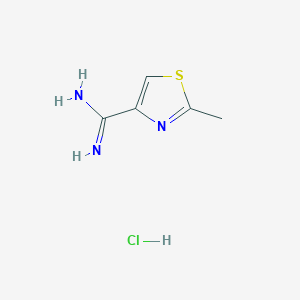
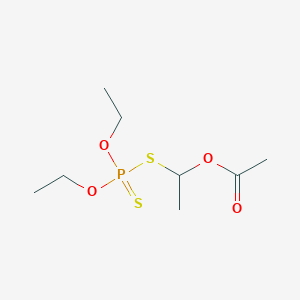
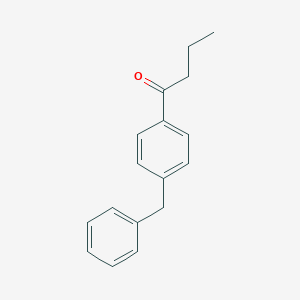
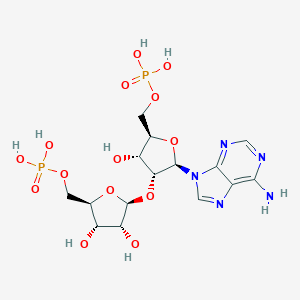
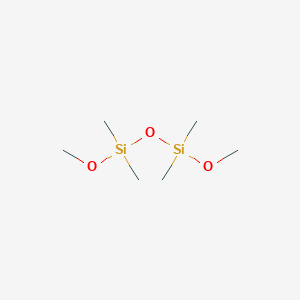
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
